molecular formula C11H15NO4S B1299874 N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine CAS No. 353502-16-6

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

Cat. No. B1299874
M. Wt: 257.31 g/mol
InChI Key: OQUXVZYPPBRNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as any notable reaction conditions.



Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This section would detail the compound’s reactivity, including common reactions it undergoes and the products of those reactions.



Physical And Chemical Properties Analysis

This section would detail properties such as the compound’s melting point, boiling point, solubility, and spectral data (IR, NMR, etc.).


Scientific Research Applications

Osmolyte and Cytoprotective Roles

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine, as part of the broader category of glycine derivatives, has been studied for its osmolyte and cytoprotective properties. In plant biology, compounds like glycine betaine (GB) and related amino acids are known for their significant roles in enhancing plant resilience against environmental stresses such as drought, salinity, and extreme temperatures. These compounds, including glycine derivatives, contribute to osmotic adjustment, thereby maintaining enzyme and membrane integrity under stress conditions. Such protective roles are not limited to plants; they extend to animal cells, where they contribute to homocysteine metabolism and act as protein stabilizers. The cytoprotective properties of glycine derivatives, including antioxidative and anti-inflammatory effects, have been documented across various biological systems, highlighting their potential for broad applications in health and agriculture (Ashraf & Foolad, 2007).

Neurotransmission and Cognitive Enhancement

Glycine and its derivatives play crucial roles in neurotransmission, acting as modulators at N-methyl-D-aspartate type glutamate receptors (NMDARs) and glycine receptors. This dual role facilitates both excitatory and inhibitory neurotransmission, crucial for maintaining the balance within the central nervous system. The involvement of glycine in modulating NMDARs has implications for cognitive functions, with studies indicating potential benefits in enhancing cognitive performance and offering therapeutic strategies for disorders characterized by cognitive deficits. The modulation of NMDARs by glycine derivatives suggests their applicability in developing treatments aimed at improving cognitive outcomes in psychiatric and neurological conditions (Bannai & Kawai, 2012).

Metabolic and Immunomodulatory Effects

Glycine derivatives have been implicated in various metabolic pathways, highlighting their potential as regulators in cellular metabolism. Beyond their role as osmolytes, these compounds are involved in critical metabolic pathways, including those associated with ethanol, lipid, carbohydrate, and protein metabolism. The regulatory effects of glycine on enzymes and transcription factors involved in these pathways suggest potential therapeutic applications in metabolic disorders, liver protection, and immune system modulation. The ability of glycine derivatives to influence the expression and activity of metabolic enzymes and transcription factors points to their comprehensive role in cellular physiology and their potential in therapeutic interventions targeting metabolic and immunological dysfunctions (Figueroa-Soto & Valenzuela-Soto, 2018).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This section would discuss potential areas of future research or applications for the compound.


Please consult a reliable scientific database or a chemistry professional for specific information on “N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine”.


properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-4-9(2)6-10(5-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXVZYPPBRNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235568
Record name N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine

CAS RN

353502-16-6
Record name N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353502-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.